2,3-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone
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Overview
Description
2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone: is an organic compound with the molecular formula C21H26N2O . It is a derivative of benzophenone, characterized by the presence of two methyl groups on the benzene ring and a piperazine moiety attached via a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2,3-dimethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2,3-dimethylbenzophenone.
Nucleophilic Substitution: The next step involves the reaction of 2,3-dimethylbenzophenone with 4-methylpiperazine in the presence of a base such as potassium carbonate to form the final product.
The reaction conditions generally include:
Temperature: The reactions are typically carried out at elevated temperatures (around 80-100°C) to ensure complete conversion.
Solvent: Common solvents used include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors in the central nervous system.
Pathways Involved: It modulates neurotransmitter pathways, influencing the release and uptake of neurotransmitters such as dopamine and serotonin.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone
- 2,3-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone
Comparison
- Structural Differences : The position of the methyl groups on the benzene ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Unique Properties : 2,3-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs .
Properties
IUPAC Name |
(2,3-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-6-4-9-20(17(16)2)21(24)19-8-5-7-18(14-19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJNMJUAMYVSEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643427 |
Source
|
Record name | (2,3-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-70-0 |
Source
|
Record name | Methanone, (2,3-dimethylphenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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